Acetic acid;2-fluorotetradec-11-en-1-ol
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Overview
Description
Acetic acid;2-fluorotetradec-11-en-1-ol is an organic compound with the molecular formula C16H29FO2. This compound is characterized by the presence of a fluorine atom attached to a long-chain alcohol, which is further esterified with acetic acid. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-fluorotetradec-11-en-1-ol typically involves the esterification of 2-fluorotetradec-11-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as the use of solid acid catalysts or enzymatic catalysis. These methods can offer higher yields and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-fluorotetradec-11-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-fluorotetradec-11-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-fluorotetradec-11-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;2-chlorotetradec-11-en-1-ol
- Acetic acid;2-bromotetradec-11-en-1-ol
- Acetic acid;2-iodotetradec-11-en-1-ol
Uniqueness
The presence of the fluorine atom in acetic acid;2-fluorotetradec-11-en-1-ol imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
172617-00-4 |
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Molecular Formula |
C16H31FO3 |
Molecular Weight |
290.41 g/mol |
IUPAC Name |
acetic acid;2-fluorotetradec-11-en-1-ol |
InChI |
InChI=1S/C14H27FO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15)13-16;1-2(3)4/h3-4,14,16H,2,5-13H2,1H3;1H3,(H,3,4) |
InChI Key |
KHZGQZLFSIWGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCC(CO)F.CC(=O)O |
Origin of Product |
United States |
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